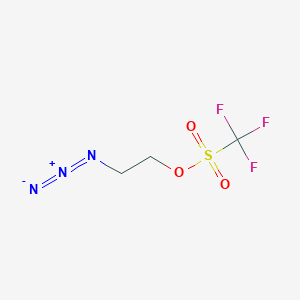

2-Azidoethyl trifluoromethanesulfonate

説明

BenchChem offers high-quality 2-Azidoethyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azidoethyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-azidoethyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3N3O3S/c4-3(5,6)13(10,11)12-2-1-8-9-7/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFYJRZEAUCLGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)(=O)C(F)(F)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Strategic Value of a Bifunctional Reagent

An In-Depth Technical Guide to the Synthesis of 2-Azidoethyl Trifluoromethanesulfonate

This guide provides a comprehensive, field-proven protocol for the synthesis of 2-azidoethyl trifluoromethanesulfonate, a valuable bifunctional reagent for researchers in drug development and chemical biology. The structure of this document is designed to deliver not just a series of steps, but a deep understanding of the process, grounded in established chemical principles.

2-Azidoethyl trifluoromethanesulfonate (N₃CH₂CH₂OTf) is a powerful synthetic intermediate that marries two of modern organic chemistry's most potent functionalities. The terminal azide group serves as a versatile handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient and specific conjugation to alkyne-modified molecules such as proteins, nucleic acids, or small-molecule ligands.[1][2][3] Simultaneously, the trifluoromethanesulfonate (triflate) group is one of the best leaving groups known, making the molecule a highly reactive electrophile for alkylation reactions.[4][5]

This dual nature makes it an indispensable tool for applications requiring multi-step, chemoselective modifications, such as the synthesis of complex bioconjugates, the development of targeted drug delivery systems, and the preparation of PET (Positron Emission Tomography) radiotracers.[6][7] This guide will detail a reliable method for its preparation from commercially available starting materials.

The Chemistry: Mechanism and Rationale

The synthesis of 2-azidoethyl trifluoromethanesulfonate proceeds via the reaction of 2-azidoethanol with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the triflic acid (TfOH) byproduct.

Mechanism of Triflate Ester Formation:

The core of the reaction is a nucleophilic attack by the oxygen atom of the 2-azidoethanol on one of the electrophilic sulfur atoms of triflic anhydride. The pyridine base then deprotonates the resulting oxonium ion, yielding the final product and pyridinium triflate.

Caption: Mechanism of triflate ester formation.

Causality Behind Experimental Choices:

-

Solvent: Dichloromethane (DCM) is an ideal solvent as it is inert to the highly reactive triflic anhydride and dissolves the organic reagents while being immiscible with the aqueous solutions used during workup.

-

Temperature: The reaction is conducted at 0 °C to control the high reactivity of triflic anhydride and minimize potential side reactions. The exothermic nature of the reaction necessitates slow, dropwise addition of the anhydride.

-

Base: Pyridine is used as a non-nucleophilic base. It is strong enough to scavenge the triflic acid byproduct, driving the reaction to completion, but not nucleophilic enough to compete with the alcohol and react with the triflic anhydride itself.

Critical Safety and Handling Procedures

Researcher safety is the primary directive. This synthesis involves highly hazardous materials and a potentially energetic product. A thorough risk assessment must be performed before any work commences.

-

Trifluoromethanesulfonic Anhydride (Tf₂O): This reagent is extremely corrosive and reacts violently with water.[8][9][10] It causes severe skin burns and eye damage.[11] It must be handled in a well-ventilated fume hood at all times, using anhydrous techniques. Personal Protective Equipment (PPE) is mandatory:

-

Gloves: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate film). Inspect gloves before each use.[8]

-

Eye Protection: Chemical safety goggles and a full-face shield.

-

Lab Coat: Flame-retardant lab coat.

-

-

Organic Azides: Both the starting material (2-azidoethanol) and the final product are organic azides. While small, low molecular weight azides are generally manageable, they are energetic compounds and can be sensitive to heat, shock, and friction.[8]

-

NEVER use metal spatulas or needles to handle azides. Use plastic or glass equipment.

-

AVOID heating the crude or purified product to high temperatures. Remove solvent under reduced pressure at low temperatures (< 30 °C). Distillation is not recommended.

-

BE AWARE that azides can form explosive heavy metal azides if they come into contact with metals like copper, lead, silver, or mercury.

-

Detailed Experimental Protocol

This protocol describes the synthesis starting from 2-azidoethanol. A procedure for preparing the starting material is also provided.

Preparation of Starting Material: 2-Azidoethanol

2-Azidoethanol is prepared from 2-bromoethanol via nucleophilic substitution with sodium azide.[9]

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |

| 2-Bromoethanol | 124.96 | 5.0 g (3.34 mL) | 40.0 |

| Sodium Azide (NaN₃) | 65.01 | 3.9 g | 60.0 |

| Water (H₂O) | 18.02 | 40 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve sodium azide (3.9 g, 60.0 mmol) in deionized water (40 mL).

-

Add 2-bromoethanol (3.34 mL, 40.0 mmol) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture at 80 °C overnight (approx. 16 hours) with vigorous stirring.

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-azidoethanol as a colorless oil.

Synthesis of 2-Azidoethyl Trifluoromethanesulfonate

Caption: Experimental workflow for the synthesis.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 2-Azidoethanol | 87.08 | 1.0 g | 11.5 | 1.0 eq |

| Triflic Anhydride | 282.14 | 2.1 mL | 12.6 | 1.1 eq |

| Pyridine | 79.10 | 1.1 mL | 13.8 | 1.2 eq |

| Dichloromethane (DCM) | - | 50 mL | - | - |

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-azidoethanol (1.0 g, 11.5 mmol) and dry dichloromethane (50 mL).

-

Add dry pyridine (1.1 mL, 13.8 mmol) and cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add triflic anhydride (2.1 mL, 12.6 mmol) dropwise via syringe over 15 minutes. An initial white precipitate (pyridinium triflate) will form.

-

Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash successively with cold 1M HCl (2 x 20 mL) to remove pyridine, saturated aqueous sodium bicarbonate (NaHCO₃) (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at a bath temperature below 30 °C. The product is typically obtained as a colorless to pale yellow oil and is used without further purification due to its instability.

Product Characterization

Due to its high reactivity, 2-azidoethyl trifluoromethanesulfonate is often used immediately in the next synthetic step. If characterization is required, it should be done promptly on the crude product. The following data are predicted based on established chemical principles and analysis of analogous structures.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 4.75 (t, J = 6.5 Hz, 2H, -CH₂OTf), 3.60 (t, J = 6.5 Hz, 2H, -CH₂N₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ≈ 118.7 (q, ¹JCF ≈ 320 Hz, CF₃), 80.5 (-CH₂OTf), 51.2 (-CH₂N₃) |

| IR (neat, cm⁻¹) | ν ≈ 2100 (s, sharp, N₃ stretch), 1420 (s, S=O stretch), 1210 (s, S=O stretch), 1030 (s, C-F stretch) |

| HRMS (ESI) | Calculated for C₃H₄F₃N₃O₃SNa⁺ [M+Na]⁺: 242.9823. |

Interpretation of Spectral Data:

-

¹H NMR: The spectrum is expected to show two triplets. The methylene protons adjacent to the highly electron-withdrawing triflate group (-CH₂OTf) will be significantly downfield compared to the protons next to the azide group (-CH₂N₃).

-

¹³C NMR: The carbon attached to the triflate oxygen will be deshielded and appear downfield. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms.[12]

-

IR Spectroscopy: The most prominent and diagnostic peak is the strong, sharp absorption for the azide asymmetric stretch around 2100 cm⁻¹.[13] Strong bands in the 1450-1000 cm⁻¹ region are characteristic of the triflate group.[6]

Conclusion

The protocol described provides a reliable and reproducible method for the synthesis of 2-azidoethyl trifluoromethanesulfonate. The key to success lies in meticulous attention to anhydrous conditions and strict adherence to safety protocols due to the hazardous nature of the reagents and the potential instability of the product. When handled correctly, this synthesis provides access to a versatile bifunctional linker that can significantly accelerate research in medicinal chemistry and chemical biology.

References

- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: Trifluoromethanesulfonic Anhydride.

- Sigma-Aldrich. (2026). Safety Data Sheet: Trifluoroacetic Anhydride.

- ChemicalBook. (n.d.). 2-Azidoethanol synthesis.

- Apollo Scientific. (n.d.). Safety Data Sheet: Trifluoromethanesulfonic anhydride.

- Fisher Scientific. (2023). Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate.

- PubMed Central. (2015). Facile purification and click labeling with 2-[18F]fluoroethyl azide using solid phase extraction cartridges.

- ResearchGate. (n.d.). Triflic anhydride mediated annulation of 2H‐azirines with 2‐chloropyridines.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Wiley-VCH. (n.d.). Supporting Information.

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- Wiley Online Library. (2025). An Overview of 2,2,2‐Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications.

- ChemScene. (n.d.). Certificate of Analysis: 2-Bromoethyl trifluoromethanesulfonate.

- Sigma-Aldrich. (n.d.). Fluorinated Azides: Click Chemistry Meets Fluorine.

- The Royal Society of Chemistry. (2007). The growing applications of click chemistry.

- University of Illinois. (2004). Development and Applications of Click Chemistry.

- University of Bristol. (2012). An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate.

- ACS Publications. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. rsc.org [rsc.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,2,2-トリフルオロエチルトリフルオロメタンスルホナート 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.smolecule.com [pdf.smolecule.com]

- 9. 2-Azidoethanol synthesis - chemicalbook [chemicalbook.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. rsc.org [rsc.org]

- 12. acdlabs.com [acdlabs.com]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

A Comprehensive Technical Guide to the Synthesis and Mechanism of 2-Azidoethyl Trifluoromethanesulfonate

Abstract: 2-Azidoethyl trifluoromethanesulfonate is a pivotal bifunctional reagent in modern chemical biology and drug development. It uniquely combines the bioorthogonal reactivity of an azide group, ideal for "click" chemistry, with the exceptional leaving group potential of a triflate, enabling efficient alkylation of diverse nucleophiles. This guide provides an in-depth exploration of the synthesis of this molecule, focusing on the underlying reaction mechanism. We will dissect the roles of each reactant, provide a field-proven experimental protocol, and address the critical safety considerations inherent in handling the energetic and reactive compounds involved. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker in their work.

The Strategic Importance of 2-Azidoethyl Trifluoromethanesulfonate

In the landscape of bioconjugation and complex molecule synthesis, the ability to selectively and efficiently link different molecular fragments is paramount. Bifunctional linkers are the workhorses that make this possible. 2-Azidoethyl trifluoromethanesulfonate stands out due to the distinct and highly desirable properties of its two functional ends.

The Azide Group: A Gateway to Bioorthogonal Chemistry

The azido (–N₃) group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. Its primary application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][2] These reactions are prized for their high efficiency, selectivity, and compatibility with aqueous environments, making them ideal for labeling proteins, nucleic acids, and other biomolecules.[3]

The Triflate Group: A Superlative Leaving Group

The trifluoromethanesulfonate (triflate, –OTf) group is one of the best leaving groups known in organic chemistry.[4] The exceptional stability of the triflate anion is due to the strong inductive effect of the three fluorine atoms and extensive resonance stabilization. This property makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions, enabling the efficient alkylation of a wide range of nucleophiles under mild conditions.[5]

A Versatile Tool for Advanced Synthesis

The combination of these two functionalities in one molecule creates a powerful synthetic tool. It allows for a two-stage sequential modification strategy: first, an alkylation reaction utilizing the triflate's reactivity, followed by a bioconjugation step using the azide. This is invaluable in constructing complex architectures such as antibody-drug conjugates (ADCs), PROTACs, and advanced molecular probes.

The Core Synthesis: Mechanistic Insights

The formation of 2-Azidoethyl trifluoromethanesulfonate is achieved through the triflation of 2-azidoethanol using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, typically pyridine.

Reagents and Their Critical Roles

-

2-Azidoethanol: The alcohol substrate that provides the core 2-azidoethyl backbone.

-

Trifluoromethanesulfonic Anhydride (Tf₂O): The triflating agent. It is a highly powerful electrophile due to the two strongly electron-withdrawing triflate groups attached to the central sulfur atom, making it an exceptional activator for hydroxyl groups.[6]

-

Pyridine: A crucial component that serves two primary functions. First, it acts as a base to neutralize the trifluoromethanesulfonic acid (TfOH) generated during the reaction, preventing acid-catalyzed side reactions.[7] Second, it can react with triflic anhydride to form the highly reactive intermediate N-(trifluoromethylsulfonyl)pyridinium triflate, which can then act as the effective triflating agent.[8]

The Reaction Mechanism: A Step-by-Step Analysis

The reaction proceeds through a well-defined nucleophilic substitution pathway at the sulfur center of the triflic anhydride.

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of 2-azidoethanol's hydroxyl group acts as a nucleophile, attacking one of the electrophilic sulfur atoms of triflic anhydride.[5]

-

Formation of the Oxonium Intermediate: This attack forms a transient oxonium intermediate, with a positive charge on the oxygen atom and displaces one triflate anion as a leaving group.

-

Deprotonation by Pyridine: Pyridine, acting as a base, abstracts the proton from the oxonium intermediate. This neutralizes the intermediate and regenerates the aromaticity of the pyridine ring, forming the final product, 2-Azidoethyl trifluoromethanesulfonate, and the pyridinium triflate salt byproduct.

Caption: Standard experimental workflow for the synthesis of 2-Azidoethyl trifluoromethanesulfonate.

Detailed Method:

-

Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of inert gas (N₂ or Ar).

-

Reagent Addition: In the flask, dissolve 2-azidoethanol (1.0 eq.) in anhydrous DCM. Add anhydrous pyridine (1.2 eq.) via syringe.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Triflation: Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise to the stirred solution via syringe over 10-15 minutes. An exothermic reaction may be observed, and a white precipitate (pyridinium triflate) will form.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 1-2 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a beaker of cold saturated sodium bicarbonate solution with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure. Crucially, do not heat the mixture during concentration. [9]9. Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-Azidoethyl trifluoromethanesulfonate.

Purification and Characterization

Purification is typically achieved using silica gel chromatography with an ethyl acetate/hexane solvent system. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and the product.

| Parameter | Value | Reference |

| Product Information | ||

| Molecular Formula | C₃H₄F₃N₃O₃S | N/A |

| Molecular Weight | 235.15 g/mol | N/A |

| Reaction Parameters | ||

| Reactant Ratio (Alcohol:Pyridine:Tf₂O) | 1.0 : 1.2 : 1.1 | [7] |

| Reaction Temperature | 0 °C to Room Temperature | [10] |

| Typical Solvent | Dichloromethane (DCM) | [10] |

| Typical Yields for Alcohol Triflation | 80-95% | [11][12] |

Critical Safety Considerations

The synthesis of 2-Azidoethyl trifluoromethanesulfonate involves substances with significant hazards. A thorough risk assessment must be performed before commencing any work.

Handling Organic Azides

Organic azides are energy-rich compounds and should be treated as potentially explosive. [9]* Stability: Low molecular weight organic azides, particularly those with a high nitrogen-to-carbon ratio, tend to be less stable. [13][14]2-Azidoethyl trifluoromethanesulfonate should be handled with care.

-

Precautions:

-

Always work behind a blast shield. [9] * Avoid friction, shock, or grinding. Do not use ground glass joints if possible. [9] * Never heat the compound to dryness or attempt distillation. [13] * Use non-metal spatulas (e.g., plastic or Teflon) for transfers. [14] * Store the compound in the dark and at low temperatures (e.g., in a refrigerator). [14]

-

Working with Triflic Anhydride and Pyridine

-

Triflic Anhydride (Tf₂O): This reagent is extremely corrosive and reacts violently with water, producing triflic acid. [15]It is a potent lachrymator. Always handle it in a fume hood under an inert atmosphere and wear acid-resistant gloves, a lab coat, and full-face protection. [15][16]* Pyridine: Pyridine is flammable, toxic, and a skin and respiratory irritant. It should be handled in a well-ventilated fume hood.

Conclusion and Future Outlook

The synthesis of 2-Azidoethyl trifluoromethanesulfonate via the triflation of 2-azidoethanol is a robust and efficient process that yields a highly valuable chemical tool. Understanding the underlying mechanism, which hinges on the activation of the alcohol by the powerful electrophile triflic anhydride and the essential role of pyridine as a base, is key to successfully performing the synthesis. While the procedure is straightforward, the hazardous nature of both the reagents and the product demands stringent adherence to safety protocols. As the demand for sophisticated bioconjugates and complex targeted therapeutics continues to grow, the utility of versatile linkers like 2-Azidoethyl trifluoromethanesulfonate will undoubtedly expand, making mastery of its synthesis a valuable skill for researchers in the chemical and life sciences.

References

-

Lundquist, J. T.; Satterfield, A. D.; Pelletier, J. C. (2006). Mild and Adaptable Silver Triflate-Assisted Method for Trityl Protection of Alcohols in Solution with Solid-Phase Loading Applications. Org. Lett., 3915–3918. [Link]

-

School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

MSU Chemistry Department. (n.d.). Standard Operating Procedure: Triflic azide. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Tetrahedron Letters, 48(20), 3507-3511. [Link]

-

Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. [Link]

-

University of Pittsburgh Environmental Health and Safety. (2013). Safe Handling of Azides. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. [Link]

- Google Patents. (2016).

-

Rutkauskas, K., & Petrauskas, V. (2016). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 21(11), 1459. [Link]

-

Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1982(2), 85-126. (Referenced via Organic Syntheses Procedure). [Link]

-

Adolph, H. G., & Kamlet, M. J. (1976). New Synthetic Techniques for Advanced Propellant Ingredients: Trifluoromethanesulfonate Derivative Intermediates. Defense Technical Information Center. [Link]

-

Juliano, R. L. (2016). Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. Current Opinion in Chemical Biology, 34, 98-105. [Link]

-

Pearson Education. (n.d.). A trifluoromethanesulfonate (triflate) can be used in a manner similar to tosylates. Which would you expect to be a better leaving group? Why?. [Link]

-

Carlucci, G., et al. (2022). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Molecules, 27(19), 6432. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]

- 5. 2-Bromoethyl Trifluoromethanesulfonate|Alkylating Reagent [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]

- 11. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. ucd.ie [ucd.ie]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. fishersci.com [fishersci.com]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Introduction: A Bifunctional Reagent for Modern Chemical Biology

An In-Depth Technical Guide to 2-Azidoethyl Trifluoromethanesulfonate: Synthesis, Properties, and Applications

In the landscape of contemporary drug discovery and chemical biology, the demand for versatile and efficient molecular tools is ever-present. 2-Azidoethyl trifluoromethanesulfonate emerges as a potent bifunctional reagent, meticulously designed to bridge the worlds of bioorthogonal chemistry and potent electrophilic reactions. This guide provides a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis, an analysis of its reactivity, and its applications for researchers, scientists, and drug development professionals. The unique architecture of this molecule, featuring a terminal azide and a highly labile trifluoromethanesulfonate (triflate) leaving group, positions it as a cornerstone for the synthesis of complex bioconjugates and novel chemical entities.

The azide moiety serves as a bioorthogonal handle, ready to participate in the renowned "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are celebrated for their high efficiency, selectivity, and biocompatibility.[3][4] Concurrently, the triflate group is one of the most effective leaving groups in nucleophilic substitution reactions, enabling the facile introduction of the 2-azidoethyl moiety onto a wide array of nucleophiles under mild conditions.[5][6] This dual functionality makes 2-azidoethyl trifluoromethanesulfonate an invaluable asset for the selective modification of biomolecules and the construction of intricate molecular architectures.

Core Chemical and Physical Properties

While specific experimental data for 2-azidoethyl trifluoromethanesulfonate is not widely published, its properties can be reliably inferred from its constituent functional groups and related compounds.

| Property | Predicted Value/Description | Rationale |

| Molecular Formula | C₃H₄F₃N₃O₃S | Based on the structure: an ethyl chain with an azide and a triflate group. |

| Molecular Weight | 247.18 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to its precursor, 2-azidoethanol, and other small alkyl triflates.[7] |

| Boiling Point | Likely decomposes upon heating | Primary alkyl triflates are often thermally unstable and are not typically purified by distillation at atmospheric pressure.[8] |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, acetonitrile). | Expected behavior for a small, polar, aprotic molecule. |

| Stability | Should be stored under an inert atmosphere at low temperatures (e.g., -20°C) and protected from moisture and nucleophiles. | Alkyl triflates are highly reactive and susceptible to hydrolysis and reaction with nucleophiles.[6] Organic azides can be energetic and should be handled with care.[9] |

Synthesis of 2-Azidoethyl Trifluoromethanesulfonate

The synthesis of 2-azidoethyl trifluoromethanesulfonate is predicated on the well-established conversion of a primary alcohol to a triflate using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[10][11] The starting material, 2-azidoethanol, is readily prepared from 2-bromoethanol or 2-chloroethanol and sodium azide.[12]

Workflow for the Synthesis of 2-Azidoethyl Trifluoromethanesulfonate

Caption: A two-step workflow for the synthesis of 2-Azidoethyl trifluoromethanesulfonate.

Detailed Experimental Protocol

Materials:

-

2-Azidoethanol (synthesized from 2-bromoethanol[12])

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-azidoethanol (1.0 equiv.) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Addition of Base: To the cooled solution, add anhydrous pyridine (1.2 equiv.) dropwise with stirring.

-

Triflation: Slowly add trifluoromethanesulfonic anhydride (1.1 equiv.) dropwise to the reaction mixture. It is crucial to maintain the temperature below 5°C during the addition to control the exothermic reaction.[10]

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and wash sequentially with cold saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental data, the following spectroscopic characteristics are predicted based on the analysis of the molecule's functional groups and data from analogous compounds.

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Assignments |

| ¹H NMR | δ 4.6-4.8 (t, 2H, -CH₂-OTf), δ 3.6-3.8 (t, 2H, -CH₂-N₃) |

| ¹³C NMR | δ 75-80 (-CH₂-OTf), δ 48-52 (-CH₂-N₃), δ 118.7 (q, -CF₃) |

| ¹⁹F NMR | δ ~ -75 (s, -CF₃) |

| IR | ~2100 cm⁻¹ (strong, sharp, N₃ stretch), ~1420 cm⁻¹ (S=O stretch), ~1210 cm⁻¹ (S=O stretch), ~1250 cm⁻¹ (C-F stretch) |

Reactivity and Mechanistic Insights

The synthetic utility of 2-azidoethyl trifluoromethanesulfonate stems from its two distinct reactive sites: the azide and the triflate.

-

The Triflate as a Super Leaving Group: The trifluoromethanesulfonate anion is an exceptionally stable conjugate base of a superacid, making it an excellent leaving group.[6][13] This high reactivity allows for facile Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, carboxylates, and carbanions, to introduce the 2-azidoethyl moiety. The reaction proceeds under mild conditions, often at or below room temperature.[5]

-

The Azide as a Bioorthogonal Handle: The azide group is relatively unreactive in biological systems, making it an ideal bioorthogonal functional group.[14] Its reactivity is selectively unleashed in the presence of an alkyne partner through click chemistry.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields a 1,4-disubstituted triazole, while the strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne proceeds without a cytotoxic copper catalyst, making it suitable for live-cell applications.[15]

Applications in Research and Drug Development

The bifunctional nature of 2-azidoethyl trifluoromethanesulfonate opens up a plethora of applications, particularly in the field of bioconjugation.

Workflow for Bioconjugation

Caption: A general workflow for the two-stage bioconjugation using 2-azidoethyl trifluoromethanesulfonate.

Key Application Areas:

-

Protein Modification: The triflate end can react with nucleophilic amino acid residues on a protein's surface, such as the ε-amino group of lysine, to introduce a terminal azide. This azido-tagged protein can then be conjugated to an alkyne-modified payload, such as a drug molecule for targeted delivery or a fluorescent probe for imaging.[16]

-

Synthesis of PROTACs and Other Bifunctional Molecules: The ability to sequentially introduce two different functionalities makes this reagent ideal for the synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules where precise control over linker chemistry is essential.

-

Surface Functionalization: The azide group can be used to immobilize biomolecules onto alkyne-functionalized surfaces for applications in biosensors and microarrays.[4]

-

Drug Discovery: The 2-azidoethyl group can be incorporated into small molecules as a versatile handle for late-stage functionalization and the generation of compound libraries via click chemistry.[1]

Safety and Handling

As a Senior Application Scientist, it is my duty to emphasize the importance of safety. 2-Azidoethyl trifluoromethanesulfonate combines the hazards of two highly reactive functional groups: an organic azide and an alkyl triflate.

-

Organic Azides: Low molecular weight organic azides are potentially explosive and can be sensitive to heat, shock, and friction.[5][9] It is imperative to handle this compound behind a blast shield in a well-ventilated fume hood.[10] Avoid using metal spatulas and ground glass joints.[13]

-

Alkyl Triflates: Alkyl triflates are potent electrophiles and should be considered as potentially harmful alkylating agents. They are also moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Storage: Store 2-azidoethyl trifluoromethanesulfonate in a tightly sealed container under an inert atmosphere at or below -20°C, away from heat, light, and incompatible materials such as acids, bases, and metals.[5]

-

Waste Disposal: Azide-containing waste should be collected in a dedicated, labeled container and quenched appropriately before disposal, following institutional safety guidelines.[13]

Conclusion

2-Azidoethyl trifluoromethanesulfonate is a powerful and versatile bifunctional reagent with significant potential in modern chemical synthesis and bioconjugation. Its ability to serve as both a potent azidoethylating agent and a substrate for click chemistry allows for the elegant and efficient construction of complex molecular architectures and bioconjugates. While its synthesis and handling require stringent safety precautions, the protocols and information provided in this guide offer a solid foundation for its successful application in research and development. The continued exploration of such innovative chemical tools will undoubtedly accelerate advancements in medicine and biotechnology.

References

-

University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

-

University of Victoria. (2022). Azides. [Link]

-

American Chemical Society. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]

-

Wikipedia. (n.d.). Triflate. [Link]

-

National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2010). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PubMed Central. [Link]

-

Ross, S. A., Pitié, M., & Meunier, B. (2000). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1, 571-574. [Link]

-

Royal Society of Chemistry. (2000). A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. [Link]

-

Reddit. (2023). leaving group ability of triflate. r/OrganicChemistry. [Link]

-

Wikipedia. (n.d.). Click chemistry. [Link]

-

Ataman Kimya. (n.d.). TRIFLIC ANHYDRIDE. [Link]

-

MDPI. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]

-

National Center for Biotechnology Information. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PubMed Central. [Link]

-

SciSpace. (1957). Infrared Spectra of Organic Azides. [Link]

-

MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Publications of the IAS Fellows. (2011). Infrared spectra of organic azides. [Link]

-

National Center for Biotechnology Information. (2021). Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2018). Click Chemistry Conjugations. PubMed Central. [Link]

-

DiVA portal. (2014). Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Wiley Online Library. (2025). An Overview of 2,2,2‐Trifluoroethyl Sulfonium Salts: Preparation and Synthetic Applications. [Link]

-

ResearchGate. (n.d.). Representative FTIR of an inorganic and an organic azide shows that.... [Link]

-

Royal Society of Chemistry. (2021). Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. [Link]

-

Save My Exams. (n.d.). compared using 13C nmr spectroscopy. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. [Link]

-

Defense Technical Information Center. (n.d.). New Synthetic Techniques for Advanced Propellant Ingredients: Trifluoromethanesulfonate Derivitive Intermediates. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

ResearchGate. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Triflate - Wikipedia [en.wikipedia.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Reddit - Please wait for verification [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

understanding 2-Azidoethyl trifluoromethanesulfonate reactivity

An In-Depth Technical Guide to the Reactivity and Applications of 2-Azidoethyl Trifluoromethanesulfonate

Introduction: A Bifunctional Tool for Modern Synthesis

In the landscape of modern organic chemistry and drug discovery, the demand for versatile and efficient molecular building blocks is insatiable. 2-Azidoethyl trifluoromethanesulfonate (N₃CH₂CH₂OTf) has emerged as a reagent of significant interest, embodying the principles of modularity and efficiency. It is a powerful bifunctional molecule, uniquely equipped with two distinct reactive centers: a highly potent electrophilic site for nucleophilic substitution and a latent functional handle for bioorthogonal "click" chemistry.

The trifluoromethanesulfonate (triflate) group is one of the most effective leaving groups known, rendering the adjacent ethyl carbon exceptionally susceptible to attack by a wide array of nucleophiles. This allows for the straightforward and high-yield introduction of an azidoethyl moiety onto diverse molecular scaffolds. Simultaneously, the terminal azide group serves as a versatile linchpin for subsequent transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1] This dual reactivity makes 2-Azidoethyl trifluoromethanesulfonate an invaluable tool for researchers in medicinal chemistry, chemical biology, and materials science, enabling rapid diversification of lead compounds, synthesis of complex bioconjugates, and development of novel PET imaging agents.[2][3]

This guide provides an in-depth exploration of the synthesis, safety, core reactivity, and experimental application of 2-Azidoethyl trifluoromethanesulfonate, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical Profile and Handling

A thorough understanding of a reagent's properties and hazards is the foundation of its safe and effective use.

Core Properties

| Property | Value |

| Chemical Formula | C₃H₄F₃N₃O₃S |

| Molecular Weight | 235.15 g/mol |

| Appearance | Typically a colorless to pale yellow liquid |

| Key Functional Groups | Azide (-N₃), Trifluoromethanesulfonate (-OTf) |

| Reactivity Profile | Highly electrophilic at the α-carbon to the triflate; Azide group is a stable handle for cycloadditions. |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, ACN, DMF). |

Synthesis and Purity

2-Azidoethyl trifluoromethanesulfonate is typically synthesized from commercially available 2-azidoethanol via reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, to neutralize the triflic acid byproduct.

Caption: Synthetic scheme for 2-Azidoethyl trifluoromethanesulfonate.

The reaction is generally performed at low temperatures (e.g., 0 °C to room temperature) in an anhydrous aprotic solvent like dichloromethane (DCM). Purification is achieved via aqueous workup to remove the base salt, followed by drying and removal of the solvent in vacuo. It is critical that the final product is stored under an inert atmosphere and refrigerated to prevent degradation.

Critical Safety and Handling Protocols

Trustworthiness through Safety: The utility of this reagent is matched by its potential hazards. Both organic azides and triflating agents demand rigorous safety protocols. A self-validating system of safety is non-negotiable.

-

Explosion Hazard: While the risk is lower than with small, volatile azides like methyl azide, organic azides are energetically unstable and can decompose explosively, especially with heat, shock, or friction. Crucially, never distill or heat solutions of 2-Azidoethyl trifluoromethanesulfonate to dryness. [4][5] Evaporation should be done with care at reduced pressure and moderate temperatures.

-

Toxicity: Sodium azide, a common precursor, is highly toxic.[4] While the organic azide is generally less acutely toxic, it may be fatal if absorbed through the skin or swallowed.[5] All handling must be performed in a certified chemical fume hood.

-

Corrosivity and Reactivity: The triflate precursors (triflic anhydride, triflic acid) are highly corrosive and react violently with water.[5] The reagent itself is highly reactive towards nucleophiles.

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are required.[5]

-

Hand Protection: Use heavy-duty nitrile gloves (double-gloving is recommended).[5]

-

Body Protection: Wear a flame-retardant lab coat, fully buttoned, with closed-toe shoes.

Engineering Controls:

-

All manipulations must be conducted within a certified chemical fume hood.[6][7]

-

The use of a blast shield is strongly encouraged during the reaction setup and workup.[5]

Storage & Disposal:

-

Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a refrigerator.[6]

-

Waste containing this reagent or sodium azide must be quenched carefully (e.g., with nitrous acid for residual azide) and disposed of through certified hazardous waste channels. Never mix azide waste with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).[4]

Core Reactivity: A Tale of Two Functional Groups

The synthetic power of 2-Azidoethyl trifluoromethanesulfonate lies in the orthogonal reactivity of its two key functional groups. The triflate enables covalent bond formation through nucleophilic substitution, while the azide provides a gateway to cycloaddition chemistry.

The Triflate as a Superb Leaving Group: Azidoethylation via Sₙ2

Expertise in Causality: The triflate anion (CF₃SO₃⁻) is an exceptionally stable, non-nucleophilic species due to the extensive resonance delocalization of its negative charge and the strong electron-withdrawing effect of the trifluoromethyl group. This stability makes it an excellent leaving group, approximately 10⁴ to 10⁶ times better than tosylate. Consequently, the carbon atom to which it is attached becomes a potent electrophilic center, primed for Sₙ2 displacement by a vast range of nucleophiles.[8]

Caption: Generalized Sₙ2 mechanism for azidoethylation.

This reaction proceeds with high efficiency under mild conditions, typically at or below room temperature, and is compatible with a wide variety of functional groups.

Applicable Nucleophiles:

| Nucleophile Class | Example | Typical Product |

| Amines (Primary, Secondary) | R-NH₂ | R-NH-CH₂CH₂-N₃ |

| Alcohols / Phenols | R-OH | R-O-CH₂CH₂-N₃ |

| Thiols / Thiophenols | R-SH | R-S-CH₂CH₂-N₃ |

| Carboxylates | R-COO⁻ | R-COO-CH₂CH₂-N₃ |

| Stabilized Carbanions | Malonate Esters | (EtOOC)₂CH-CH₂CH₂-N₃ |

The Azide as a Click Chemistry Handle: The CuAAC Reaction

Authoritative Grounding: Once the azidoethyl group is installed, the terminal azide becomes the focal point for further functionalization. The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier reaction for this purpose.[1] It is a highly reliable and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring, linking the azidoethylated molecule to another molecule bearing a terminal alkyne.[9][10]

Pillars of the CuAAC Reaction:

-

High Yield & Selectivity: The reaction exclusively produces the 1,4-regioisomer in near-quantitative yields.[1]

-

Mild Conditions: It proceeds at room temperature in a variety of solvents, including aqueous media, making it ideal for bioconjugation.[1]

-

Bioorthogonality: Azides and alkynes are largely unreactive with biological functional groups, allowing the reaction to proceed cleanly in complex biological systems.

Caption: Workflow from substrate to final product via click chemistry.

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, including reaction setup, workup, and characterization checkpoints.

Protocol 1: Azidoethylation of Benzylamine

This protocol details the straightforward Sₙ2 reaction with a primary amine.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 10 mL) and benzylamine (107 mg, 1.0 mmol). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add pyridine (95 mg, 1.2 mmol) to the stirred solution.

-

Reagent Addition: Add a solution of 2-Azidoethyl trifluoromethanesulfonate (258 mg, 1.1 mmol) in anhydrous DCM (2 mL) dropwise over 5 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield N-(2-azidoethyl)benzylamine.

-

Validation:

-

¹H NMR: Confirm the presence of the azidoethyl group (triplets around 3.4-3.6 ppm) and the benzyl group.

-

IR Spectroscopy: Verify the presence of the characteristic strong azide stretch (~2100 cm⁻¹).[11]

-

Mass Spectrometry: Confirm the molecular weight of the product.

-

Protocol 2: CuAAC "Click" Reaction with Phenylacetylene

This protocol uses the product from Protocol 1 to demonstrate the click reaction.

Step-by-Step Methodology:

-

Setup: In a vial, dissolve N-(2-azidoethyl)benzylamine (176 mg, 1.0 mmol) and phenylacetylene (112 mg, 1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (198 mg, 1.0 mmol) in water (1 mL). Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (25 mg, 0.1 mmol) in water (1 mL).

-

Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The solution may turn heterogeneous and change color.

-

Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.

-

Workup: Upon completion, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 1-benzyl-4-phenyl-1,2,3-triazole product is often pure enough for subsequent use, but can be further purified by chromatography or recrystallization if needed.

-

Validation:

-

¹H NMR: Confirm the formation of the triazole ring (characteristic singlet for the triazole proton around 7.5-8.0 ppm) and the disappearance of the alkyne proton.

-

¹³C NMR: Observe the appearance of the two new triazole carbons.

-

Mass Spectrometry: Confirm the molecular weight of the final clicked product.

-

Conclusion: A Versatile Reagent for Complex Challenges

2-Azidoethyl trifluoromethanesulfonate is more than a simple reagent; it is a strategic tool for molecular construction. Its predictable and high-yielding reactivity in both azidoethylation and subsequent click chemistry reactions provides a reliable pathway for the synthesis of complex molecules. From creating libraries of potential drug candidates to labeling biomolecules for imaging and diagnostic applications, its utility is vast and well-established. By adhering to rigorous safety protocols and understanding the mechanistic principles that govern its reactivity, researchers can fully harness the power of this bifunctional building block to accelerate discovery and innovation.

References

- TCI AMERICA - Spectrum Chemical (2018). SAFETY DATA SHEET: 2,2,2-Trifluoroethyl Trifluoromethanesulfonate.

- TCI Chemicals (2025). SAFETY DATA SHEET: 2,2,2-Trifluoroethyl Methanesulfonate.

- Huang, H., et al. (2021). Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. Chemical Science, 12, 3210-3215.

- Huang, H., et al. (2021). Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. RSC Publishing.

- Fisher Scientific (2013). SAFETY DATA SHEET: 2,2,2-Trifluoroethyl trifluoromethanesulfonate.

- ThermoFisher Scientific (2025). SAFETY DATA SHEET: Barium trifluoromethane sulfonate.

- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

- Closson, W.D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. DTIC.

- Olofsson, S. (2014). Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. Diva-portal.org.

- IAEA (n.d.). IAEA TECDOC SERIES.

- Li, Z., et al. (2013). Highly efficient click labeling using 2-[18F]fluoroethyl azide and synthesis of an 18F N-hydroxysuccinimide ester as conjugation agent. PMC.

- Sigma-Aldrich (n.d.). Fluorinated Azides: Click Chemistry Meets Fluorine.

- Al-Haiza, M.A., et al. (2021). Azides in the Synthesis of Various Heterocycles. PMC.

- Bräse, S., et al. (2004). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.

- Lee, S.H., et al. (2013). Recent Applications and Developments of Organic Azides in Total Synthesis of Natural Products. PubMed.

- Dolbier, W.R. Jr. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications.

- Ghorai, S., et al. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. MDPI.

- Huang, X. (2013). Triflic azide. MSU chemistry.

- Purg, M., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC.

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. www-pub.iaea.org [www-pub.iaea.org]

- 3. Recent applications and developments of organic azides in total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

2-Azidoethyl trifluoromethanesulfonate as a diazo-transfer reagent

An In-depth Technical Guide to Diazo-Transfer Reactions: Featuring an Analysis of 2-Azidoethyl Trifluoromethanesulfonate as a Potential Reagent

Authored by a Senior Application Scientist

Foreword: The field of synthetic organic chemistry continually seeks novel reagents that offer enhanced safety, efficiency, and substrate scope. Diazo compounds are invaluable synthetic intermediates, and their preparation via diazo-transfer reactions is a cornerstone of modern synthesis. While classic reagents such as tosyl azide and trifluoromethanesulfonyl azide (triflyl azide) are well-established, the exploration of new diazo-transfer agents is an active area of research. This guide provides an in-depth analysis of diazo-transfer reactions, with a special focus on the theoretical and practical considerations of a lesser-known reagent, 2-azidoethyl trifluoromethanesulfonate. We will delve into the fundamental principles of diazo-transfer chemistry, provide detailed protocols for established methods, and offer a forward-looking perspective on the development of next-generation reagents.

The Diazo-Transfer Reaction: A Mechanistic Overview

The diazo-transfer reaction is a fundamental transformation in organic chemistry that involves the transfer of a diazo group (-N2) from a donor molecule (the diazo-transfer reagent) to an acceptor molecule (the substrate). This reaction is most commonly employed for the synthesis of diazo compounds from primary amines and active methylene compounds.

Diazo-Transfer to Primary Amines

The reaction of a primary amine with a diazo-transfer reagent, typically in the presence of a base, proceeds through a multi-step mechanism. The base deprotonates the amine, which then attacks the terminal nitrogen of the azide. The resulting triazene intermediate can then fragment to yield the desired diazo compound and a sulfonamide byproduct.

Caption: General workflow for diazo-transfer to a primary amine.

Diazo-Transfer to Active Methylene Compounds

For active methylene compounds, the presence of two electron-withdrawing groups (EWGs) acidifies the methylene protons, allowing for deprotonation by a mild base. The resulting carbanion then attacks the diazo-transfer reagent, leading to the formation of the diazo compound.

Caption: General workflow for diazo-transfer to an active methylene compound.

Established Diazo-Transfer Reagents: A Comparative Analysis

A variety of diazo-transfer reagents have been developed, each with its own advantages and disadvantages in terms of reactivity, safety, and substrate scope.

| Reagent | Structure | Key Advantages | Key Disadvantages |

| Trifluoromethanesulfonyl Azide (TfN3) | TfN3 | Highly reactive, efficient for a wide range of substrates. | Explosive, requires careful handling. |

| Tosyl Azide (TsN3) | TsN3 | Commercially available, relatively stable. | Less reactive than TfN3, may require harsh conditions. |

| Imidazole-1-sulfonyl Azide | Imidazole-1-sulfonyl Azide | Crystalline solid, safer to handle than TfN3. | Can be moisture sensitive. |

| 4-Acetamidobenzenesulfonyl Azide | 4-Acetamidobenzenesulfonyl Azide | Solid, relatively stable. | Moderate reactivity. |

2-Azidoethyl Trifluoromethanesulfonate: A Critical Evaluation

While not a commonly cited diazo-transfer reagent in the literature, we can analyze the structure of 2-azidoethyl trifluoromethanesulfonate to predict its potential utility and challenges.

Structure: N3-CH2-CH2-O-Tf

The molecule possesses two key functional groups: an azide (N3) and a triflate (TfO-) leaving group.

Potential as a Diazo-Transfer Reagent:

Theoretically, the azide group could participate in diazo-transfer reactions in a manner analogous to other sulfonyl azides. The electron-withdrawing nature of the adjacent triflate group could potentially activate the azide for nucleophilic attack.

Challenges and Alternative Reactivity:

However, the presence of a potent triflate leaving group on the same molecule introduces significant potential for competing side reactions. The triflate is an excellent leaving group, making the molecule susceptible to nucleophilic substitution at the carbon atom alpha to the oxygen. This could lead to undesired alkylation of the substrate or base.

Furthermore, the stability of 2-azidoethyl trifluoromethanesulfonate is a major concern. The combination of a high-energy azide group and a powerful leaving group within the same small molecule suggests a high potential for explosive decomposition. The synthesis and isolation of this compound would likely be hazardous.

Based on this analysis, 2-azidoethyl trifluoromethanesulfonate is unlikely to be a practical or safe diazo-transfer reagent. The high probability of competing side reactions and its inherent instability would likely render it unsuitable for routine synthetic use. Researchers seeking to perform diazo-transfer reactions are advised to use well-established and characterized reagents.

Experimental Protocols: Diazo-Transfer using Established Reagents

The following protocols are provided as examples of standard procedures for diazo-transfer reactions. Extreme caution should be exercised when working with azides, as many are explosive. All work should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

General Procedure for Diazo-Transfer to a Primary Amine using Triflyl Azide (TfN3)

This protocol is adapted from a reliable source for the synthesis of diazo compounds from primary amines.

-

Preparation of the Triflyl Azide Solution: A solution of triflyl azide in a suitable solvent (e.g., dichloromethane, toluene) is prepared in situ or used as a pre-prepared stock solution. Caution: Triflyl azide is explosive and should be handled with extreme care.

-

Reaction Setup: The primary amine is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C in an ice bath.

-

Addition of Base: A non-nucleophilic base, such as triethylamine or DBU, is added to the amine solution.

-

Addition of Triflyl Azide: The triflyl azide solution is added dropwise to the reaction mixture at 0 °C. The reaction is typically stirred for 1-2 hours at this temperature.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude diazo compound is purified by column chromatography on silica gel.

Caption: Experimental workflow for diazo-transfer to a primary amine using TfN3.

General Procedure for Diazo-Transfer to an Active Methylene Compound using Imidazole-1-sulfonyl Azide

This protocol is based on a well-established and safer alternative to triflyl azide.

-

Reaction Setup: The active methylene compound is dissolved in a suitable solvent (e.g., acetonitrile, THF) in a round-bottom flask.

-

Addition of Base: A mild base, such as potassium carbonate or DBU, is added to the solution.

-

Addition of Imidazole-1-sulfonyl Azide: Imidazole-1-sulfonyl azide is added portion-wise to the reaction mixture at room temperature. The reaction is stirred until completion, which can be monitored by TLC.

-

Workup: The reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Caption: Experimental workflow for diazo-transfer to an active methylene compound.

Safety Considerations

Diazo-transfer reactions involve the use of energetic materials and require strict adherence to safety protocols.

-

Azide Handling: All azides should be treated as potentially explosive. Avoid friction, shock, and heat. Use of a blast shield is mandatory.

-

Scale: Reactions should be conducted on a small scale, especially during initial investigations.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and gloves are required at all times.

-

Waste Disposal: Azide-containing waste should be quenched and disposed of according to institutional safety guidelines.

Conclusion and Future Outlook

The diazo-transfer reaction remains an indispensable tool in synthetic chemistry. While classic reagents like tosyl azide and triflyl azide have been workhorses in the field, the development of safer and more efficient reagents is an ongoing pursuit. The analysis of 2-azidoethyl trifluoromethanesulfonate serves as a valuable case study in the rational design of new reagents, highlighting the importance of considering not only the desired reactivity but also potential side reactions and inherent stability. Future research in this area will likely focus on the development of catalytic diazo-transfer methods and the design of novel reagents with improved safety profiles and broader substrate applicability.

References

2-Azidoethyl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Click Chemistry Applications

Introduction: The Power of Click Chemistry and the Quest for Efficient Reagents

Click chemistry, a concept first introduced by K.B. Sharpless, has revolutionized molecular synthesis by focusing on reactions that are high-yielding, broad in scope, and produce minimal byproducts.[1] The cornerstone of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] This reaction's reliability and the bioorthogonal nature of its reactants have led to its widespread use in diverse fields, from drug discovery to materials science.[4][5]

The efficiency and success of CuAAC reactions are critically dependent on the nature of the azide and alkyne precursors. An ideal azido-reagent should be stable, easy to handle, and highly reactive under mild conditions to enable the efficient introduction of the azide moiety into a target molecule. This guide focuses on a particularly effective reagent that meets these criteria: 2-Azidoethyl trifluoromethanesulfonate. We will delve into its synthesis, unique properties, and provide detailed protocols for its application in click chemistry, offering field-proven insights for researchers, scientists, and drug development professionals.

The Advantage of 2-Azidoethyl Trifluoromethanesulfonate: Superior Reactivity and Handling

2-Azidoethyl trifluoromethanesulfonate, often referred to as an azidoethyl triflate, stands out as a superior reagent for introducing the essential azidoethyl group into molecules destined for click chemistry. Its advantages stem from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group.[6]

Understanding the Triflate Advantage

The triflate anion (CF₃SO₃⁻) is an extremely stable, non-nucleophilic species, making it an excellent leaving group in nucleophilic substitution reactions.[7][8] This high reactivity allows for the efficient transfer of the 2-azidoethyl group to a wide range of nucleophiles, including amines, thiols, and alcohols, under mild conditions. This is a significant improvement over other precursors like 2-azidoethyl tosylate, which can be highly viscous and difficult to handle in small quantities.[9]

The electron-withdrawing nature of the trifluoromethyl group in the triflate moiety enhances the electrophilicity of the adjacent carbon atom, making it highly susceptible to nucleophilic attack. This intrinsic reactivity often leads to faster reaction times and higher yields compared to other azidoethylating agents.

Synthesis of 2-Azidoethyl Trifluoromethanesulfonate

The synthesis of 2-Azidoethyl trifluoromethanesulfonate is a straightforward process, typically involving the reaction of 2-azidoethanol with trifluoromethanesulfonic anhydride.

Experimental Protocol: Synthesis of 2-Azidoethyl Trifluoromethanesulfonate

Materials:

-

2-Azidoethanol

-

Trifluoromethanesulfonic anhydride

-

Pyridine (or other suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-azidoethanol and pyridine in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride to the stirred solution via an addition funnel over a period of 30-60 minutes, ensuring the temperature remains at or below 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Caption: Workflow for the synthesis of 2-Azidoethyl trifluoromethanesulfonate.

Application in Click Chemistry: A Step-by-Step Guide

The primary application of 2-Azidoethyl trifluoromethanesulfonate is to introduce a terminal azide functionality onto a molecule of interest, which can then participate in a CuAAC reaction with an alkyne-containing partner.

Experimental Protocol: Azidoethylation of a Primary Amine

This protocol outlines the general procedure for the azidoethylation of a primary amine, a common step in bioconjugation and drug development.

Materials:

-

Amine-containing substrate

-

2-Azidoethyl trifluoromethanesulfonate

-

A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

-

Anhydrous solvent (e.g., DCM, DMF, or acetonitrile)

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Standard glassware for workup and purification

Procedure:

-

Substrate Preparation: Dissolve the amine-containing substrate and DIPEA in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Reagent Addition: Slowly add a solution of 2-Azidoethyl trifluoromethanesulfonate in the same solvent to the stirred substrate solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water or a suitable buffer. Extract the product with an appropriate organic solvent. Dry the combined organic layers, concentrate under reduced pressure, and purify the azido-functionalized product by column chromatography.

Caption: General workflow from azidoethylation to the final click conjugate.

The Subsequent Click Reaction: Forming the Triazole Linkage

Once the azide functionality has been successfully installed, the molecule is ready for the CuAAC reaction.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azido-functionalized substrate

-

Alkyne-containing partner

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., t-BuOH/H₂O, DMF, DMSO)

-

Magnetic stirrer and stir bar

-

Reaction vessel

Procedure:

-

Reaction Setup: Dissolve the azido-functionalized substrate and the alkyne-containing partner in the chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate.

-

Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Once the reaction is complete, the product can often be isolated by precipitation, extraction, or purified by column chromatography or HPLC.

Safety and Handling of 2-Azidoethyl Trifluoromethanesulfonate

As with all reactive chemical reagents, proper safety precautions must be observed when handling 2-Azidoethyl trifluoromethanesulfonate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle the reagent in a well-ventilated fume hood to avoid inhalation of any vapors.

-

Storage: Store 2-Azidoethyl trifluoromethanesulfonate in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials.[11]

-

Disposal: Dispose of any waste in accordance with local, regional, and national regulations.[12]

Comparative Analysis with Other Azido-Reagents

The choice of an azidating agent can significantly impact the efficiency and outcome of a synthetic route. The table below provides a comparative overview of 2-Azidoethyl trifluoromethanesulfonate against other common reagents.

| Reagent | Leaving Group | Reactivity | Handling | Byproducts |

| 2-Azidoethyl trifluoromethanesulfonate | Triflate | Very High | Solid/Oil, moisture sensitive | Triflic acid salts |

| 2-Azidoethyl tosylate | Tosylate | High | Often a viscous oil | Toluenesulfonic acid salts |

| 2-Azidoethyl bromide | Bromide | Moderate | Liquid, volatile | Bromide salts |

| Sodium Azide | N/A (nucleophile) | N/A | Solid, toxic | Excess azide |

Conclusion: A Powerful Tool for Advancing Click Chemistry

2-Azidoethyl trifluoromethanesulfonate has established itself as a highly effective and versatile reagent for introducing the crucial azide functionality in molecules destined for click chemistry applications. Its superior reactivity, driven by the excellent leaving group ability of the triflate moiety, allows for efficient azidoethylation of a wide range of substrates under mild conditions. While proper handling and safety precautions are essential, the advantages it offers in terms of reaction efficiency and scope make it an invaluable tool for researchers in drug discovery, bioconjugation, and materials science. By understanding its properties and employing the robust protocols outlined in this guide, scientists can confidently leverage the power of 2-Azidoethyl trifluoromethanesulfonate to accelerate their research and development efforts.

References

- TCI AMERICA. (2018, July 6).

- Sigma-Aldrich. (2014, February 27).

- TCI Chemicals.

- ThermoFisher Scientific. (2025, September 14).

- Fisher Scientific. (2013, September 26).

- Li, Z., et al. (2013).

- BenchChem. (2025). Application Notes and Protocols for Scale-up Synthesis Involving Trifluoromethanesulfonyl Azide.

- Closson, W. D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates.

- Aher, A., et al. (2023). A Recent Concept of Importance: Click Chemistry.

- BenchChem. (2025). Role of azidosulfonyl group in click chemistry.

- Schäfer, M., et al. (2012). Advantages (in comparison to the commonly used precursor 2) and...

- Huang, H.-G., et al. (2021).

- Huang, H.-G., et al. (2021). Trifluoromethanesulfonyl azide as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes. Chemical Science (RSC Publishing).

- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

- Organic Chemistry Portal. (2018). Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent for Fast Synthesis of Diazo Compounds.

- Eriksson, J. (2014).

- Reddy, R. P., et al. (2012). Copper-Catalyzed Sulfonyl Azide−Alkyne Cycloaddition Reactions: Simultaneous Generation and Trapping of Copper−Triazoles and −Ketenimines for the Synthesis of Triazolopyrimidines. Academia.edu.